5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, high yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiazole derivatives, such as:
- 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
- 1-phenyl-3-carbethoxypyrazolone
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide .
Uniqueness
What sets 5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c24-18-11-15(12-23(18)16-9-5-2-6-10-16)19(25)22-20-21-17(13-26-20)14-7-3-1-4-8-14/h1-10,13,15H,11-12H2,(H,21,22,25) |
InChI Key |
OOBJAXRMSGOLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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